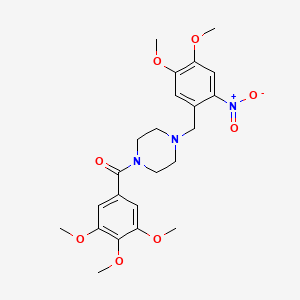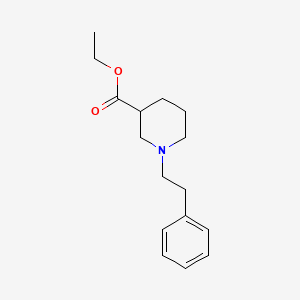
ethyl 1-(2-phenylethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-phenylethyl)-3-piperidinecarboxylate, also known as N-phenylacetyl-L-prolylglycine ethyl ester (NRG-3), is a synthetic compound that belongs to the family of nootropic drugs. It has gained popularity in the scientific community due to its potential cognitive enhancing effects and its ability to improve memory and focus. In
作用機序
The exact mechanism of action of NRG-3 is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in memory and cognitive function. Additionally, it has been suggested that NRG-3 may also work by increasing the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects
NRG-3 has been shown to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine, dopamine, and serotonin in the brain. Moreover, it has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using NRG-3 in lab experiments is its potential cognitive enhancing effects. It could be used to improve memory and focus in animal models, which could lead to a better understanding of the underlying mechanisms of cognitive function. However, one of the limitations of using NRG-3 in lab experiments is its potential toxicity. It has been found to be toxic at high doses, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the research on NRG-3. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the exact mechanism of action of NRG-3 and its potential side effects. This could lead to the development of safer and more effective cognitive enhancing drugs.
Conclusion
In conclusion, NRG-3 is a synthetic compound that has gained popularity in the scientific community due to its potential cognitive enhancing effects. It has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. While more research is needed to fully understand its potential, NRG-3 has the potential to be a valuable tool in the study of cognitive function and the treatment of neurodegenerative diseases.
合成法
The synthesis of NRG-3 involves the reaction between ethyl glycinate hydrochloride, 2-phenylethylamine, and ethyl 1-(2-phenylethyl)-3-piperidinecarboxylateylprolyl chloride in the presence of a base. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography.
科学的研究の応用
NRG-3 has been extensively studied in the scientific community for its potential cognitive enhancing effects. It has been shown to improve memory, focus, and attention in animal studies. Moreover, it has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
ethyl 1-(2-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)15-9-6-11-17(13-15)12-10-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOEIXTCSWHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-(2-phenylethyl)-3-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
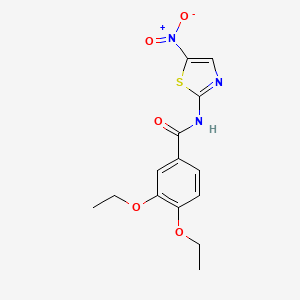
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
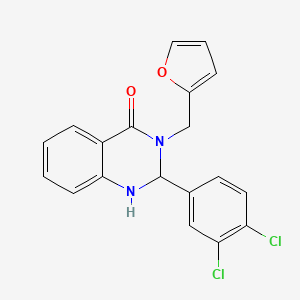
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
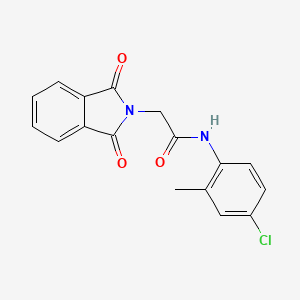
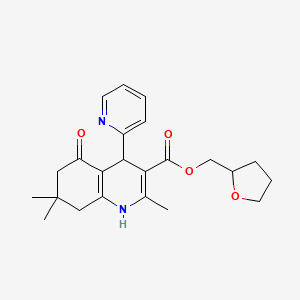
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4987495.png)
